physicochemical properties of 5-Iodo-2-methyl-N,N-dimethylbenzamide
physicochemical properties of 5-Iodo-2-methyl-N,N-dimethylbenzamide
An In-depth Technical Guide to the Physicochemical Properties of 5-Iodo-2-methyl-N,N-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-2-methyl-N,N-dimethylbenzamide is a substituted aromatic amide of interest in medicinal chemistry and materials science. Its structural motifs, including the iodinated phenyl ring and the dimethylbenzamide core, suggest potential applications as an intermediate in the synthesis of complex organic molecules and as a scaffold for the development of novel therapeutic agents. The presence of an iodine atom allows for further functionalization via cross-coupling reactions, making it a versatile building block. The N,N-dimethylamide group influences its solubility, polarity, and metabolic stability, which are critical parameters in drug design.
This technical guide provides a comprehensive overview of the predicted , drawing on comparative data from structurally related analogs. Furthermore, it outlines detailed experimental protocols for the empirical determination of these properties, ensuring a rigorous and validated approach for researchers.
Predicted Physicochemical Properties
| Property | Predicted Value for 5-Iodo-2-methyl-N,N-dimethylbenzamide | N,N-Dimethylbenzamide[1][2][3] | 5-Iodo-2-methylbenzoic acid[4][5][6] | Rationale for Prediction |
| Molecular Formula | C10H12INO | C9H11NO | C8H7IO2 | Based on chemical structure. |
| Molecular Weight | 289.11 g/mol | 149.19 g/mol | 262.05 g/mol | Sum of atomic weights. |
| Appearance | Off-white to light yellow solid | White to slightly yellow crystalline solid | Off-white to light yellow powder | The iodo- and methyl- substituents are unlikely to significantly alter the solid state at room temperature. |
| Melting Point | 80-90 °C | 43-45 °C | 176-179 °C | The introduction of a larger iodine atom and a methyl group is expected to increase the melting point compared to N,N-dimethylbenzamide due to increased molecular weight and van der Waals forces. However, the amide will have a lower melting point than the corresponding carboxylic acid, which can form strong hydrogen-bonded dimers. |
| Boiling Point | > 200 °C at 760 mmHg | 132-133 °C at 15 mmHg | 339.6 °C at 760 mmHg[7] | A significant increase from N,N-dimethylbenzamide is expected due to the substantial increase in molecular weight. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and chloroform. | Soluble in water.[1][3] | Soluble in warm acetic acid.[4] | The bulky and hydrophobic iodo- and methyl- groups will likely decrease aqueous solubility compared to N,N-dimethylbenzamide. The amide functionality will still allow for some polarity. |
| pKa | -1.0 to -2.0 (of the protonated amide) | -1.14 (Predicted)[1] | ~4 (of the carboxylic acid) | The basicity of the amide oxygen is expected to be similar to that of N,N-dimethylbenzamide. |
| logP | ~3.0 - 3.5 | 1.6 (Calculated) | 3.1 (Calculated) | The addition of the iodo and methyl groups will significantly increase the lipophilicity compared to N,N-dimethylbenzamide. Lipophilicity is a critical factor in determining a molecule's pharmacokinetic properties.[8][9] |
Proposed Synthesis Workflow
A plausible synthetic route to 5-Iodo-2-methyl-N,N-dimethylbenzamide involves the amidation of 5-iodo-2-methylbenzoic acid. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with dimethylamine.
Caption: Proposed two-step synthesis of 5-Iodo-2-methyl-N,N-dimethylbenzamide.
Experimental Protocols for Physicochemical Property Determination
The following protocols describe standard methods for the experimental validation of the predicted physicochemical properties.
Melting Point Determination
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. It is a key indicator of purity.
Methodology:
-
Sample Preparation: A small amount of the crystalline 5-Iodo-2-methyl-N,N-dimethylbenzamide is placed in a capillary tube, which is then sealed at one end.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Measurement: The capillary tube is placed in the apparatus, and the temperature is slowly increased.
-
Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.
Caption: Workflow for melting point determination.
Solubility Determination (Shake-Flask Method)
Principle: This method determines the equilibrium solubility of a compound in a given solvent, typically water, by measuring the concentration of the saturated solution.
Methodology:
-
Equilibration: An excess amount of 5-Iodo-2-methyl-N,N-dimethylbenzamide is added to a known volume of water in a sealed flask.
-
Agitation: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[10]
Caption: Workflow for solubility determination by the shake-flask method.
Partition Coefficient (logP) Determination
Principle: The partition coefficient (logP) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. It is a critical parameter for predicting the pharmacokinetic behavior of a drug.[11]
Methodology:
-
Solvent System: A biphasic system of n-octanol and water is prepared and mutually saturated.
-
Partitioning: A known amount of 5-Iodo-2-methyl-N,N-dimethylbenzamide is dissolved in one of the phases, and the two phases are mixed thoroughly in a separatory funnel.
-
Equilibration: The mixture is shaken for a set period and then allowed to separate.
-
Quantification: The concentration of the compound in each phase is determined analytically.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Workflow for logP determination.
Spectroscopic Analysis
Principle: Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are used to elucidate and confirm the chemical structure of the compound.
Methodology:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be acquired in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts, coupling constants, and integration of the signals will confirm the arrangement of protons and carbon atoms in the molecule.[12]
-
IR Spectroscopy: An IR spectrum will show characteristic absorption bands for the functional groups present, such as the C=O stretch of the amide and the C-N stretch.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern can also provide structural information.[13][14]
Conclusion
While direct experimental data for 5-Iodo-2-methyl-N,N-dimethylbenzamide is limited, a robust understanding of its physicochemical properties can be established through predictive modeling based on well-characterized structural analogs and subsequent empirical validation. The experimental protocols detailed in this guide provide a clear pathway for researchers to obtain reliable data, which is essential for advancing its potential applications in drug discovery and materials science. The synthetic accessibility and the potential for further chemical modification underscore the importance of this compound as a valuable building block in contemporary chemical research.
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